molecular formula C14H15N3O2 B14077858 5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one

5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one

Cat. No.: B14077858
M. Wt: 257.29 g/mol
InChI Key: ALFUIARRJJZENK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused pyrazolo-diazepine ring system with a methoxyphenyl substituent, which contributes to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolo-diazepine core. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for drug discovery and development.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one

InChI

InChI=1S/C14H15N3O2/c1-19-11-5-3-10(4-6-11)12-9-13-14(18)15-7-2-8-17(13)16-12/h3-6,9H,2,7-8H2,1H3,(H,15,18)

InChI Key

ALFUIARRJJZENK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3CCCNC(=O)C3=C2

Origin of Product

United States

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